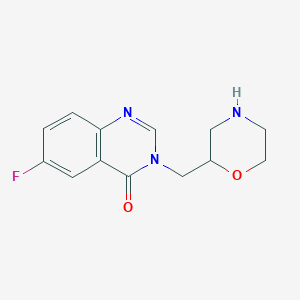![molecular formula C21H20ClNO3 B6089142 2-{[(5-chloro-2-phenoxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6089142.png)
2-{[(5-chloro-2-phenoxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(5-chloro-2-phenoxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione, also known as Clomazone, is a widely used herbicide that belongs to the family of cyclohexanedione herbicides. It is used to control broadleaf and grassy weeds in a variety of crops, including soybean, cotton, maize, and rice. Clomazone was first introduced in the market in the 1980s and has since become a popular herbicide due to its effectiveness and low toxicity.
作用機序
2-{[(5-chloro-2-phenoxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione works by inhibiting the biosynthesis of carotenoids in plants. Carotenoids are essential pigments that are required for photosynthesis and protect plants from oxidative damage. By inhibiting the biosynthesis of carotenoids, 2-{[(5-chloro-2-phenoxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione disrupts the normal functioning of the plant, leading to its death.
Biochemical and Physiological Effects:
2-{[(5-chloro-2-phenoxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione has been found to have no significant effect on the growth and development of crops, including soybean, cotton, and maize. It has also been found to have no effect on the yield and quality of crops. However, research has shown that 2-{[(5-chloro-2-phenoxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione can cause changes in the biochemical and physiological processes of plants, including the accumulation of reactive oxygen species and the disruption of membrane integrity.
実験室実験の利点と制限
The advantages of using 2-{[(5-chloro-2-phenoxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione in lab experiments include its high efficacy in controlling weeds, its low toxicity to mammals, birds, and aquatic organisms, and its low impact on crop growth and development. However, the limitations of using 2-{[(5-chloro-2-phenoxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione in lab experiments include its potential to cause changes in the biochemical and physiological processes of plants, which may affect the results of the experiments.
将来の方向性
There are several future directions for the research on 2-{[(5-chloro-2-phenoxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione. One area of research is the development of new formulations of 2-{[(5-chloro-2-phenoxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione that are more effective in controlling weeds and have a lower impact on the environment. Another area of research is the study of the molecular mechanisms underlying the herbicidal activity of 2-{[(5-chloro-2-phenoxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione, which may lead to the development of new herbicides with similar modes of action. Lastly, the long-term effects of 2-{[(5-chloro-2-phenoxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione on the environment and human health need to be further investigated to ensure its safe and sustainable use.
合成法
The synthesis of 2-{[(5-chloro-2-phenoxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione involves several steps, starting with the reaction of 2-chloro-5-nitrophenol with phenol to form 2-chloro-5-phenoxyphenol. This intermediate is then reacted with chloroacetyl chloride to form 2-chloro-5-phenoxyphenyl chloroacetate. The final step involves the reaction of 2-chloro-5-phenoxyphenyl chloroacetate with 5,5-dimethyl-1,3-cyclohexanedione in the presence of a base to form 2-{[(5-chloro-2-phenoxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione.
科学的研究の応用
2-{[(5-chloro-2-phenoxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione has been extensively studied for its herbicidal properties and its effects on crops and the environment. Research has shown that 2-{[(5-chloro-2-phenoxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione is effective in controlling a wide range of weeds, including those that are resistant to other herbicides. It has also been found to have a low toxicity to mammals, birds, and aquatic organisms, making it a safer option for weed control.
特性
IUPAC Name |
2-[(5-chloro-2-phenoxyphenyl)iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO3/c1-21(2)11-18(24)16(19(25)12-21)13-23-17-10-14(22)8-9-20(17)26-15-6-4-3-5-7-15/h3-10,13,24H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFOOCYFQUCKOEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NC2=C(C=CC(=C2)Cl)OC3=CC=CC=C3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(5-Chloro-2-phenoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B6089069.png)
![4-{6-[4-(2-ethylbutanoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6089071.png)
![6-methyl-4-{4-[(4-methyl-1-piperidinyl)sulfonyl]benzyl}-3(2H)-pyridazinone](/img/structure/B6089072.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}-5-methyl-2-thiophenecarboxamide](/img/structure/B6089080.png)
![N-(4-ethoxyphenyl)-2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B6089088.png)
![N-(3,4-difluorophenyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B6089095.png)
![6-[(4,6-dimethyl-2-pyrimidinyl)amino]-3,4,9,9a-tetrahydro-2H-pyrazino[1,2-c]pyrimidine-1,8-dione](/img/structure/B6089099.png)
![1-(3-fluorobenzyl)-4-{[(6-methyl-1,3-benzodioxol-5-yl)methyl]amino}-2-pyrrolidinone](/img/structure/B6089100.png)
![1-[(4-bromophenoxy)acetyl]-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B6089103.png)
![2-(4-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-1-isopropyl-2-piperazinyl)ethanol](/img/structure/B6089124.png)
![1-{[1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-fluorobenzyl)piperidine](/img/structure/B6089129.png)

![(4-{[5-anilino-4-(ethoxycarbonyl)-3-oxo-2(3H)-thienylidene]methyl}-2-ethoxyphenoxy)acetic acid](/img/structure/B6089137.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide](/img/structure/B6089147.png)